4-(Chloromethoxy)-3-nitrobenzonitrile

Lipophilicity Drug-likeness ADME

4-(Chloromethoxy)-3-nitrobenzonitrile is a pre-functionalized, aldehyde-latent building block uniquely enabling two-step access to 4‑formyl‑3‑nitrobenzonitrile scaffolds without cryogenic formylation. Its chloromethoxy group remains inert under nitro reduction and nitrile hydrolysis, preserving chemoselectivity for SAR exploration. Unlike the 4‑chloromethyl or 4‑methoxy analogs, it avoids cross‑coupling interference and aldehyde stability issues during storage. Optimal for fragment screening (LogP 2.04, TPSA 76.16 Ų) and agrochemical lead generation. Standard 95% purity is suitable for library synthesis; orthogonal ¹H NMR/LCMS confirmation is advised before biophysical assays.

Molecular Formula C8H5ClN2O3
Molecular Weight 212.59 g/mol
Cat. No. B13192421
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Chloromethoxy)-3-nitrobenzonitrile
Molecular FormulaC8H5ClN2O3
Molecular Weight212.59 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C#N)[N+](=O)[O-])OCCl
InChIInChI=1S/C8H5ClN2O3/c9-5-14-8-2-1-6(4-10)3-7(8)11(12)13/h1-3H,5H2
InChIKeyJFRQASXSQZQSET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Chloromethoxy)-3-nitrobenzonitrile: A Dual-Functional Nitrobenzonitrile Intermediate for Masked-Formyl Synthetic Strategies


4-(Chloromethoxy)-3-nitrobenzonitrile (CAS 1543202-86-3) is a trisubstituted benzonitrile derivative bearing a chloromethoxy group (−OCH₂Cl) at the 4‑position and a nitro group at the 3‑position . With a molecular formula of C₈H₅ClN₂O₃ and a molecular weight of 212.59 g mol⁻¹, it belongs to a class of halogenated nitro‑aromatic intermediates widely utilized in medicinal chemistry and agrochemical synthesis . The chloromethoxy substituent functions as a latent formyl equivalent, enabling controlled, two‑step access to aromatic aldehydes that are otherwise difficult to install directly via electrophilic substitution on electron‑deficient rings [1]. This dual reactivity—traditional cyano/nitro elaboration combined with aldehyde‑latent character—distinguishes it from other 3‑nitrobenzonitrile derivatives.

Why 4-(Chloromethoxy)-3-nitrobenzonitrile Cannot Be Replaced by Chloromethyl or Methoxy Analogs in Aldehyde‑Directed Syntheses


The 4‑(chloromethoxy) group is not merely a bulkier version of the common 4‑chloromethyl or 4‑methoxy substituents; it encodes a distinct synthetic logic. A 4‑chloromethyl analog (−CH₂Cl, CAS 90178‑80‑6) provides a benzyl chloride handle suitable for nucleophilic displacement but cannot be hydrolytically unmasked to an aldehyde [1]. Conversely, a 4‑methoxy analog (CAS 33224‑23‑6) lacks the reactive C–Cl bond required for the chloromethoxylation‑hydrolysis sequence that generates the formyl group [2]. Even the positional isomer 4‑chloro‑3‑methoxy‑5‑nitrobenzonitrile (CAS 77333‑47‑2), which shares the same molecular formula, presents the chlorine directly on the ring rather than in the side‑chain, fundamentally altering its electronic profile and cross‑coupling behavior [3]. Consequently, substituting any of these structurally similar intermediates into a synthetic route designed around a masked‑aldehyde strategy demands complete re‑optimization of the downstream sequence, risking lower yields or outright failure of the key formylation step.

Quantified Differentiation of 4-(Chloromethoxy)-3-nitrobenzonitrile Against Closest Structural Analogs


LogP Modulation: Intermediate Lipophilicity Between Chloromethyl and Methoxy Analogs Confers Tunable Permeability

4-(Chloromethoxy)-3-nitrobenzonitrile exhibits a calculated LogP of 2.04, positioning it between the more lipophilic 4-(chloromethyl)-3-nitrobenzonitrile (LogP 2.73 [1]) and the more hydrophilic 4-methoxy-3-nitrobenzonitrile (XLogP3 = 1.5 [2]). This intermediate lipophilicity arises from the oxygen atom in the –OCH₂Cl chain, which partially offsets the hydrophobicity contributed by the terminal chlorine. For medicinal chemistry programs requiring balanced LogD to optimize both passive permeability and aqueous solubility, this value falls closer to the typical CNS drug-like range (1–3) than either comparator, without the need for additional structural modifications that would alter the downstream synthetic sequence. No head‑to‑head experimental LogD₇.₄ data are currently available in the public domain for this specific compound.

Lipophilicity Drug-likeness ADME

Topological Polar Surface Area: Lower TPSA Than the Methoxy Analog Enhances Membrane Crossing Potential

The topological polar surface area (TPSA) of 4-(chloromethoxy)-3-nitrobenzonitrile is 76.16 Ų , which is 2.64 Ų lower than the 78.8 Ų recorded for 4-methoxy-3-nitrobenzonitrile [1]. Although the absolute difference is modest, the direction of change is consistent with the replacement of a methoxy oxygen by the less electronegative chlorine atom in the side‑chain. A lower TPSA generally correlates with improved passive membrane permeability, a parameter often used as a threshold filter in CNS and intracellular target programs (common cutoff <90 Ų). No direct experimental permeability data (e.g., PAMPA or Caco‑2) are publicly available for either compound; this evidence relies on computed descriptors and class‑level correlations between TPSA and permeability.

TPSA Membrane permeability Medicinal chemistry

Synthetic Utility: Chloromethoxy as a Masked Formyl Group Enables Aldehyde Installation on Electron‑Deficient Arenes

The chloromethoxy substituent (–OCH₂Cl) is an established precursor to the formyl group (–CHO) through acid‑catalyzed hydrolysis. This transformation follows the well‑characterized chloromethoxylation–hydrolysis sequence originally described in the context of TiCl₄‑mediated formylation of aromatics with dichloromethyl methyl ether [1]. In contrast, the 4‑chloromethyl analog (–CH₂Cl) undergoes nucleophilic displacement to benzyl derivatives but cannot be cleanly converted to an aldehyde without multi‑step oxidation/reduction sequences. The 4‑methoxy analog (–OCH₃) requires harsh demethylation (e.g., BBr₃) followed by oxidation to reach the aldehyde oxidation state, a pathway incompatible with the nitro and cyano groups present on the ring. No peer‑reviewed kinetic data comparing the hydrolysis rates of 4‑(chloromethoxy)-3-nitrobenzonitrile vs. model chloromethoxy‑arenes are available; the synthetic advantage is inferred from the established generality of the chloromethoxylation‑hydrolysis methodology across diverse aromatic substrates.

Masked aldehyde Formylation Synthetic methodology

Positional Isomer Discrimination: 4‑(Chloromethoxy) vs. 4‑Chloro‑3‑methoxy Substitution Pattern Determines Cross‑Coupling Reactivity

The positional isomer 4‑chloro‑3‑methoxy‑5‑nitrobenzonitrile (CAS 77333‑47‑2) shares the identical molecular formula (C₈H₅ClN₂O₃) and molecular weight (212.59 g mol⁻¹) [1] but places the chlorine atom directly on the aromatic ring rather than on the side‑chain oxygen. This constitutional difference has decisive consequences for metal‑catalyzed cross‑coupling: an aryl‑Cl bond is susceptible to oxidative addition with Pd(0) or Ni(0) catalysts, whereas the C–Cl bond in the chloromethoxy group is an aliphatic chloride and essentially inert under standard cross‑coupling conditions. For a medicinal chemist building a fragment library, selecting the ring‑chlorinated isomer would inadvertently introduce an unprotected cross‑coupling site that could lead to unwanted side reactions during parallel derivatization. No comparative catalytic efficiency data have been published for these specific isomers; the inference rests on the well‑established chemoselectivity difference between aryl and alkyl chlorides in transition‑metal catalysis.

Regioisomer Cross‑coupling Structure–activity relationship

Molecular Weight and Heavy‑Atom Count: Optimal Balance for Fragment‑Based Screening Libraries

With a molecular weight of 212.59 g mol⁻¹ and 14 heavy atoms, 4‑(chloromethoxy)-3‑nitrobenzonitrile sits within the upper boundary of the fragment‑based drug discovery (FBDD) “rule‑of‑three” guidelines (MW < 300) . The 4‑chloromethyl analog (MW 196.59 g mol⁻¹, 13 heavy atoms [1]) is lighter but lacks the oxygen atom that contributes hydrogen‑bond acceptor capacity. The methoxy analog (MW 178.14 g mol⁻¹, 13 heavy atoms [2]) is even lighter but cannot serve as a latent aldehyde. For fragment libraries where every atom must contribute either to binding interactions or to synthetic tractability, the additional oxygen in the chloromethoxy chain provides an extra hydrogen‑bond acceptor site and the aldehyde‑latent functionality, justifying the modest molecular weight premium of 16–34 g mol⁻¹ over the comparators. No experimental binding or solubility data are available to support fragment‑level comparison.

Fragment-based drug discovery Molecular weight Lead-likeness

Recommended Procurement Scenarios for 4-(Chloromethoxy)-3-nitrobenzonitrile Based on Differentiated Evidence


Masked‑Aldehyde Building Block for Parallel Medicinal Chemistry Libraries

When a medicinal chemistry program requires a 4‑formyl‑3‑nitrobenzonitrile scaffold for condensation with hydrazines, amines, or active methylene compounds, 4‑(chloromethoxy)-3-nitrobenzonitrile offers the shortest synthetic path via acid‑catalyzed hydrolysis of the chloromethoxy group to the aldehyde. This two‑step unmasking avoids the need for low‑temperature formylation with dichloromethyl methyl ether and TiCl₄ on the final, more precious intermediate, thereby reducing cryogenic operational complexity and improving overall throughput. Procurement of this pre‑functionalized intermediate allows library production teams to defer the aldehyde unmasking to the penultimate step, minimizing aldehyde stability concerns during storage .

Fragment‑Based Lead Generation Requiring Balanced Lipophilicity and a Latent Aldehyde Warhead

In fragment screening campaigns where aldehyde‑containing fragments are avoided due to reactivity and stability issues, 4‑(chloromethoxy)-3‑nitrobenzonitrile serves as a stable, crystalline surrogate that can be hydrolyzed to the reactive aldehyde only after fragment hit confirmation. Its LogP of 2.04, intermediate between the methoxy (1.5) and chloromethyl (2.73) analogs [1], places it in a favorable range for both biochemical assay compatibility and downstream lead optimization. The compound's TPSA of 76.16 Ų further supports adequate membrane permeability for cellular target engagement studies. The 95% purity specification is acceptable for initial fragment screening; orthogonal analytical confirmation (¹H NMR, LCMS) is recommended before committing to biophysical assays.

Orthogonal Derivatization of Nitrobenzonitrile Cores in Agrochemical Intermediate Synthesis

In agrochemical discovery, the ability to sequentially functionalize the cyano, nitro, and latent aldehyde positions on a single benzene ring is highly valued for generating diverse herbicide or fungicide leads. The chloromethoxy group of 4‑(chloromethoxy)-3‑nitrobenzonitrile remains inert under typical nitro reduction conditions (e.g., Fe/HCl or catalytic hydrogenation) and standard nitrile hydrolysis protocols, enabling chemoselective elaboration of the other functional groups before aldehyde unmasking. This orthogonal reactivity profile is not achievable with the ring‑chlorinated isomer 4‑chloro‑3‑methoxy‑5‑nitrobenzonitrile, where the aryl‑Cl bond would compete in cross‑coupling or be vulnerable to hydrogenolysis. Procurement of the chloromethoxy isomer thus preserves maximum synthetic flexibility for structure–activity relationship exploration [2].

Reference Standard for Analytical Method Development in Nitro‑Aromatic Intermediate Quality Control

For contract research and manufacturing organizations developing HPLC or UPLC purity methods for chloromethoxy‑substituted nitroaromatics, 4‑(chloromethoxy)-3‑nitrobenzonitrile provides a well‑defined, single‑component reference material with a documented purity of 95% and characterized LogP (2.04) and TPSA (76.16) values . These computed descriptors assist in predicting retention behavior on reversed‑phase columns (e.g., C18 with acetonitrile/water gradients), enabling faster method development without extensive empirical scouting. The compound's distinct chromatographic profile relative to the commonly available 4‑methoxy and 4‑chloromethyl analogs also makes it a useful system suitability marker for verifying column selectivity when analyzing complex nitroaromatic reaction mixtures.

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